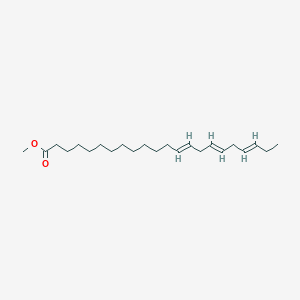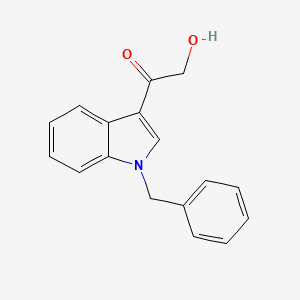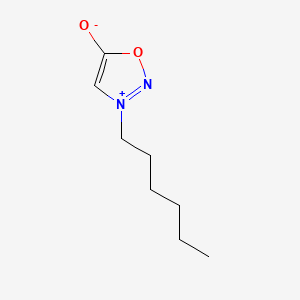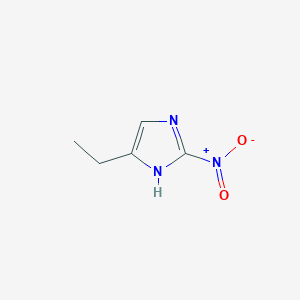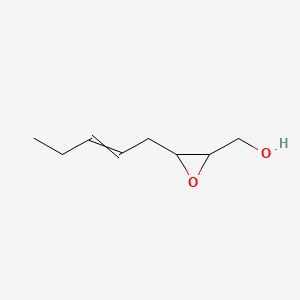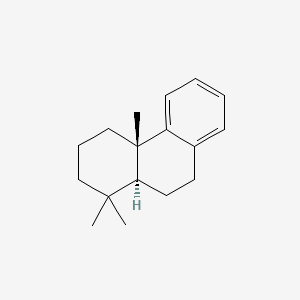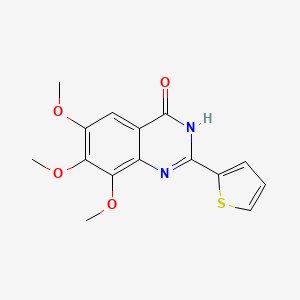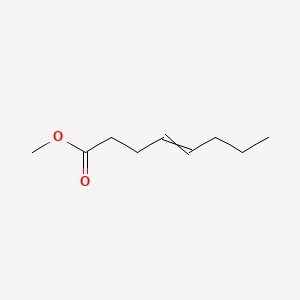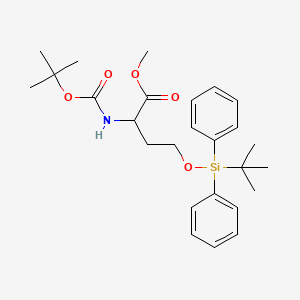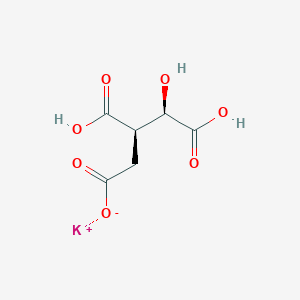![molecular formula C13H7NS B13816480 Acenaphtho[5,4-d][1,3]thiazole CAS No. 200-98-6](/img/structure/B13816480.png)
Acenaphtho[5,4-d][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphtho[5,4-d][1,3]thiazole is a heterocyclic compound that features a fused ring system combining acenaphthene and thiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acenaphtho[5,4-d][1,3]thiazole typically involves multicomponent reactions. One common method includes the 1,3-dipolar cycloaddition of acenaphthenequinone, 1,3-thiazole-4-carboxylic acid, and a Knoevenagel adduct in an aqueous medium with sodium chloride . This method is efficient and yields the desired compound with good purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Acenaphtho[5,4-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiazole ring can be replaced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Acenaphtho[5,4-d][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of Acenaphtho[5,4-d][1,3]thiazole involves its interaction with various molecular targets. The thiazole ring’s sulfur and nitrogen atoms can participate in hydrogen bonding and coordinate with metal ions, influencing biochemical pathways. This compound can modulate enzyme activity or receptor function, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-d]thiazole: Known for its applications in organic electronics and optoelectronic devices.
1,3,4-Thiadiazole: Exhibits antimicrobial and anticancer activities.
Uniqueness: Acenaphtho[5,4-d][1,3]thiazole stands out due to its fused ring system, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
200-98-6 |
|---|---|
Molekularformel |
C13H7NS |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,9,11(15),12-heptaene |
InChI |
InChI=1S/C13H7NS/c1-2-8-4-5-9-6-11-13(14-7-15-11)10(3-1)12(8)9/h1-7H |
InChI-Schlüssel |
ZPVCNJDLKJYVMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC4=C(C3=C1)N=CS4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



